

Application Notes and Protocols for NR-V04 in In Vitro Studies

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Compound of Interest

Compound Name: NR-V04

Cat. No.: B15603368

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These application notes provide detailed protocols and recommended concentrations for the use of **NR-V04** in various in vitro experimental settings. **NR-V04** is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor subfamily 4 group A member 1 (NR4A1).[1][2] This document outlines its mechanism of action, effective concentrations in different cell lines, and step-by-step protocols for key assays.

Mechanism of Action

NR-V04 functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to NR4A1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of NR4A1, marking it for degradation by the proteasome.[1][4][5] This targeted degradation leads to the modulation of immune responses, making **NR-V04** a promising candidate for cancer immunotherapy research.[1][6]

Recommended Concentrations for In Vitro Use

The optimal concentration of **NR-V04** can vary depending on the cell type, treatment duration, and the specific assay being performed. The following table summarizes effective concentrations reported in various human and mouse melanoma cell lines.

Cell Line	Application	Concentration	Treatment Time	Outcome	Reference
CHL-1 (Human Melanoma)	NR4A1 Degradation (DC50)	228.5 nM	16 hours	50% degradation of NR4A1 protein.	[1] [5] [6]
Time- dependent Degradation	500 nM	4 - 48 hours	Efficient reduction of NR4A1 between 8-48 hours.	[1]	
PROTAC Screening	250 nM	16 hours	Initial screening for NR4A1 degradation.	[1] [6]	
Mechanism of Action Studies	500 nM	16 hours	Used with proteasome and VHL inhibitors.	[1] [5]	
A375 (Human Melanoma)	NR4A1 Degradation (DC50)	518.8 nM	16 hours	50% degradation of NR4A1 protein.	[1] [5] [6]
Ternary Complex Formation (PLA)	500 nM	16 hours	Induction of NR4A1-VHL proximity.	[1]	
WM164 & M229 (Human Melanoma)	NR4A1 Degradation	Not specified	16 hours	Reduction of NR4A1 protein levels.	[1] [7]
SM1 & SW1 (Mouse)	NR4A1 Degradation	Not specified	16 hours	Reduction of NR4A1	[1] [7]

Melanoma)				protein levels.
Human Primary T cells	T-cell exhaustion reduction	500 nM	48 hours	Significant decrease in exhausted CD8+ T cells. [8]
Mouse OT-1 CD8+ T cells	T-cell exhaustion reduction	500 nM	48 hours	Significant reduction in exhausted OT-1 CD8+ T cells. [8]
HEK293T	Co- immunopreci- pitation	500 nM	16 hours	To show NR4A1 and VHL complex formation. [5]

Experimental Protocols

Protocol for In Vitro NR4A1 Degradation Assay

This protocol details the steps to assess the dose-dependent degradation of NR4A1 protein in cultured cells using immunoblotting.

Materials:

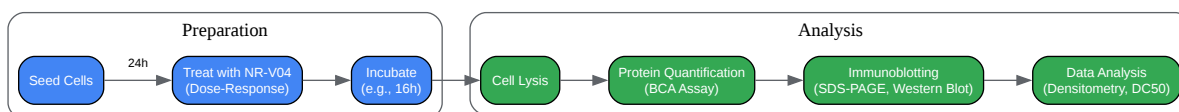
- Cancer cell lines (e.g., CHL-1, A375)
- Complete cell culture medium
- **NR-V04** (stock solution in DMSO)
- DMSO (vehicle control)
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer

- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-NR4A1, anti-VHL, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Cell Treatment: The next day, treat the cells with increasing concentrations of **NR-V04** (e.g., 0, 50, 100, 250, 500, 1000 nM). Use DMSO as a vehicle control.
- Incubation: Incubate the cells for the desired time period (e.g., 16 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Immunoblotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and detect the signal using a chemiluminescent substrate.

- **Data Analysis:** Quantify band intensities using densitometry software. Normalize NR4A1 and VHL levels to a loading control like β -actin. Calculate the DC50 value from the dose-response curve.



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Fig 1. Workflow for NR4A1 Degradation Assay.

Protocol for Proximity Ligation Assay (PLA)

This protocol is for visualizing the **NR-V04**-induced ternary complex formation between NR4A1 and VHL in situ.

Materials:

- CHL-1 or A375 cells
- Chamber slides
- **NR-V04** (500 nM)
- Celastrol (500 nM, as a negative control)
- DMSO (vehicle control)
- Formaldehyde for fixation
- Permeabilization buffer (e.g., Triton X-100 in PBS)
- PLA probes (anti-NR4A1 and anti-VHL)
- Ligation and amplification reagents

- Fluorescently labeled detection reagents
- Mounting medium with DAPI
- Fluorescence microscope

Procedure:

- Cell Culture: Culture 5×10^4 CHL-1 or A375 cells in chamber slides.[1]
- Treatment: Treat cells with 500 nM **NR-V04**, 500 nM Celastrol, or DMSO for 16 hours.[1]
- Fixation and Permeabilization: Fix cells with formaldehyde and then permeabilize them.
- PLA Protocol: Follow the manufacturer's instructions for the PLA kit. This typically involves:
 - Blocking the cells.
 - Incubating with primary antibodies against NR4A1 and VHL.
 - Incubating with PLA probes that will bind to the primary antibodies.
 - Ligating the probes if they are in close proximity.
 - Amplifying the ligated DNA circle via rolling circle amplification.
 - Detecting the amplified product with fluorescently labeled oligonucleotides.
- Imaging: Mount the slides with a DAPI-containing mounting medium and visualize the PLA signals using a fluorescence microscope. A strong fluorescent signal indicates the formation of the NR4A1-VHL complex.

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